molecular formula C23H26N6O2S B2981692 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189885-05-9

1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2981692
CAS RN: 1189885-05-9
M. Wt: 450.56
InChI Key: ZWOMLWGEDFXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a novel and potential 5-HT3 receptor antagonist . It has been synthesized in laboratories and investigated for its effects on chronic unpredictable mild stress (CUMS)-induced behavioural and biochemical alterations in mice . It has also been evaluated for its potential application for the treatment of Angelman Syndrome .

Scientific Research Applications

Mechanism of Action

The compound has shown to exert antidepressant-like effects in behavioural despair paradigm in chronically stressed mice by restoring antioxidant mechanisms . It has also demonstrated stimulation of neurogenesis of human hippocampus-derived neural stem cells in vitro and in mouse hippocampus in vivo .

properties

IUPAC Name

12-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-ethyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-2-28-22(31)21-18(10-15-32-21)29-19(24-25-23(28)29)8-9-20(30)27-13-11-26(12-14-27)16-17-6-4-3-5-7-17/h3-7,10,15H,2,8-9,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOMLWGEDFXIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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